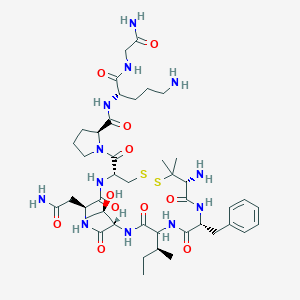
Pptoo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pptoo is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. Pptoo is a synthetic molecule that has been developed using a unique synthesis method.
Wirkmechanismus
The mechanism of action of Pptoo involves the interaction between the Pptoo molecule and specific targets in cells or organisms. In cancer cells, Pptoo has been shown to inhibit the activity of enzymes that are essential for the growth and survival of cancer cells. In pests, Pptoo has been shown to disrupt the nervous system, leading to paralysis and death. In water treatment, Pptoo has been shown to bind to contaminants, removing them from water.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Pptoo depend on the specific application and target. In cancer cells, Pptoo has been shown to induce apoptosis, or programmed cell death, which leads to the death of cancer cells. In pests, Pptoo has been shown to cause paralysis and death. In water treatment, Pptoo has been shown to remove contaminants from water, leading to cleaner and safer water.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pptoo in lab experiments is its synthetic nature, which allows for precise control over its properties and interactions. Another advantage is its potential for multiple applications in various fields. However, one limitation of using Pptoo in lab experiments is its limited availability, as it is a synthetic molecule that requires specific synthesis methods.
Zukünftige Richtungen
For research on Pptoo include exploring its potential as an anticancer agent, pesticide, and water treatment agent. Additionally, further research could investigate the mechanism of action of Pptoo in different targets and the potential for modifying its properties to enhance its effectiveness. Furthermore, research could focus on the development of more efficient synthesis methods for Pptoo, which could increase its availability for scientific research.
In conclusion, Pptoo is a synthetic molecule that has potential applications in various fields such as medicine, agriculture, and environmental science. Its unique synthesis method and mechanism of action make it an interesting subject for scientific research. Further research could lead to the development of new and innovative applications for Pptoo, ultimately benefiting society as a whole.
Synthesemethoden
Pptoo is synthesized using a unique method that involves the combination of two different chemical compounds. The first compound is a derivative of an organic molecule, while the second compound is a metal ion. The two compounds are combined in a reaction vessel, which is then heated and stirred for a specific period. The resulting product is Pptoo, which is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Pptoo has various applications in scientific research, especially in the fields of medicine, agriculture, and environmental science. In medicine, Pptoo has been shown to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, Pptoo has been shown to have potential as a pesticide due to its ability to kill pests without harming crops. In environmental science, Pptoo has been shown to have potential as a water treatment agent due to its ability to remove contaminants from water.
Eigenschaften
CAS-Nummer |
136429-81-7 |
|---|---|
Produktname |
Pptoo |
Molekularformel |
C43H68N12O11S2 |
Molekulargewicht |
993.2 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H68N12O11S2/c1-6-22(2)32-39(63)54-33(23(3)56)40(64)50-27(19-30(45)57)36(60)52-28(42(66)55-17-11-15-29(55)38(62)49-25(14-10-16-44)35(59)48-20-31(46)58)21-67-68-43(4,5)34(47)41(65)51-26(37(61)53-32)18-24-12-8-7-9-13-24/h7-9,12-13,22-23,25-29,32-34,56H,6,10-11,14-21,44,47H2,1-5H3,(H2,45,57)(H2,46,58)(H,48,59)(H,49,62)(H,50,64)(H,51,65)(H,52,60)(H,53,61)(H,54,63)/t22-,23+,25-,26+,27-,28-,29-,32?,33-,34+/m0/s1 |
InChI-Schlüssel |
WQFIVHQRSCEQQW-IHHZODIZSA-N |
Isomerische SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Sequenz |
XFITNCPXG |
Synonyme |
oxytocin, Pen(1)-Phe(2)-Thr(4)-Orn(8)- oxytocin, penicillamine(1)-phenylalanyl(2)-threonyl(4)-ornithine(8)- Pen(1)-Phe(2)-Thr(4)-Orn(8)-oxytocin PPTOO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



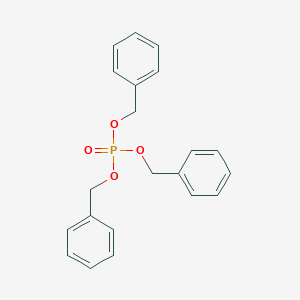
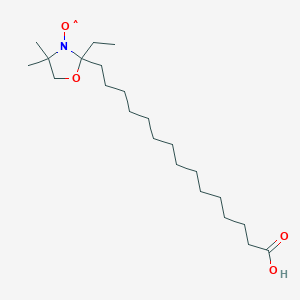
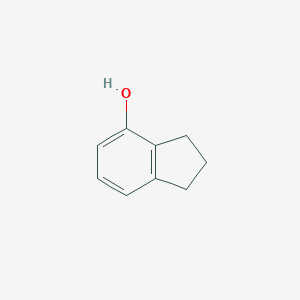
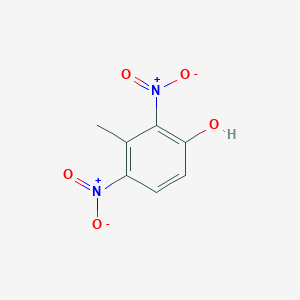
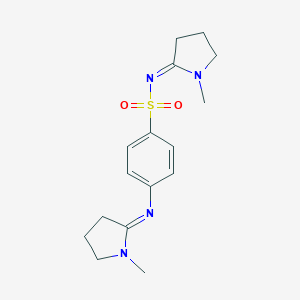
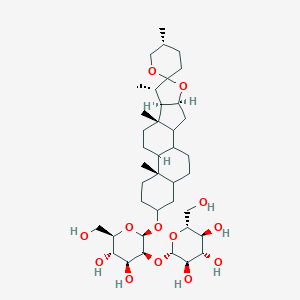
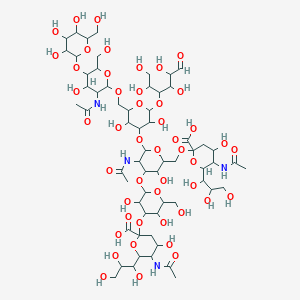
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)
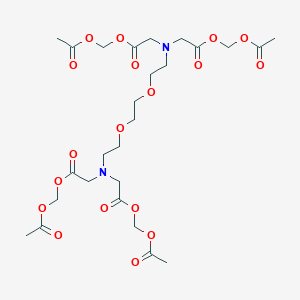
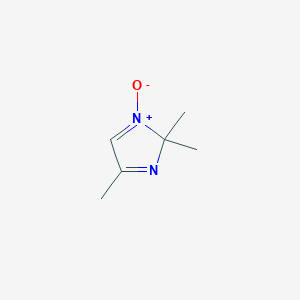
![acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate](/img/structure/B162718.png)
![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
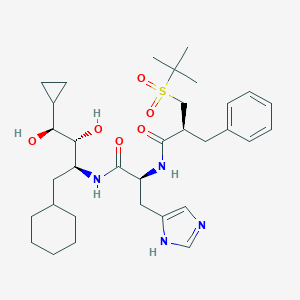
![Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)